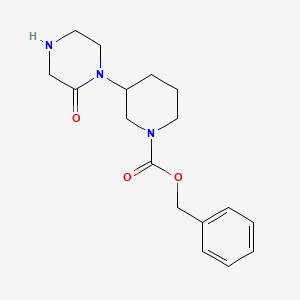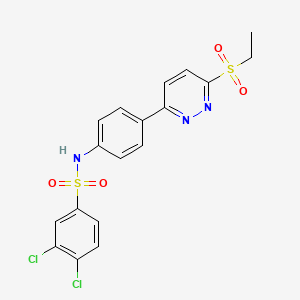![molecular formula C18H14ClN5O2S B2435084 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 893920-26-8](/img/structure/B2435084.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . Some compounds with similar structures have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi .
Synthesis Analysis
The synthesis of similar compounds has been achieved through ultrasonic-assisted synthesis . This method involves the creation of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through elemental analysis and spectral data IR and NMR . The aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .Chemical Reactions Analysis
Compounds with similar structures have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed through in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Scientific Research Applications
Antitumor Activity
- Compounds related to 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide have been synthesized and shown to exhibit antitumor activity. For instance, a study on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives revealed moderate antitumor activity against human breast adenocarcinoma cell line MCF7 (El-Morsy, El-Sayed, & Abulkhair, 2017).
Structural Studies
- Crystallographic studies on compounds similar to the chemical have been conducted, providing insights into their molecular structure. For example, crystal structures of related compounds have shown specific angular conformations between the pyrimidine and benzene rings (Subasri et al., 2017).
Antinociceptive and Anti-inflammatory Properties
- Derivatives of this compound have been investigated for their antinociceptive and anti-inflammatory properties. Research on thiazolopyrimidine derivatives, which share a similar structure, has shown significant antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anticancer Activity
- Research into the anticancer properties of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, has been conducted. These studies have identified compounds with potent cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Vibrational Spectroscopic Analysis
- Vibrational spectroscopic studies have been conducted on similar molecules to understand their molecular interactions and stability. Such studies provide valuable insights into the molecular structure and interactions within these compounds (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activity
- Synthesis and evaluation of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety have been explored for antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Future Directions
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include more extensive in vitro and in vivo studies to confirm its efficacy and safety. Additionally, further chemical modifications could be explored to enhance its therapeutic potential .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-12-3-1-4-13(7-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-5-2-6-26-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYKGIRJQWRTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B2435001.png)
![4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2435002.png)


![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)


![N-(4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435016.png)
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)
![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
